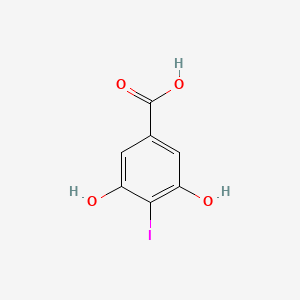

3,5-Dihydroxy-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMORHUZHRTYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dihydroxy 4 Iodobenzoic Acid and Its Functional Analogues

Direct and Indirect Iodination Strategies for Aromatic Systems

The introduction of an iodine atom onto an aromatic ring, particularly in a regioselective manner, is a critical step in the synthesis of 3,5-dihydroxy-4-iodobenzoic acid. This is achieved through the activation of the aromatic ring by electron-donating groups, which direct the electrophilic iodine to specific positions.

The direct iodination of 3,5-dihydroxybenzoic acid is a primary route to synthesize this compound. smolecule.com In this precursor, the two hydroxyl groups at positions 3 and 5 are activating and ortho-, para-directing. This electronic influence directs the incoming electrophile (iodine) to the C2, C4, and C6 positions. The C4 position, being para to both hydroxyl groups, is highly activated, facilitating a regioselective substitution.

A common and efficient method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a solvent such as methanol. This reaction proceeds under mild conditions and provides high yields of the desired product. lookchem.com The reaction temperature can be controlled, ranging from 1°C to 60°C, to optimize the reaction rate and selectivity. lookchem.com

Table 1: Regioselective Iodination of 3,5-Dihydroxybenzoic Acid

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dihydroxybenzoic acid | N-iodosuccinimide | Methanol | 1 - 60 °C | 2.5 h | 95.0% | lookchem.com |

The principles of regioselectivity are further understood by examining related structures like resorcinol. In resorcinol, the hydroxyl groups also direct electrophiles to the ortho and para positions. Factors such as pH can significantly influence the outcome; for instance, iodination of 2,4-dihydroxybenzoic acid under slightly basic conditions (pH 9-10) favors substitution at the more sterically hindered position between the hydroxyl groups. Temperature control is also crucial, as elevated temperatures can sometimes lead to the rearrangement of iodo-isomers.

The precursor, 3,5-dihydroxybenzoic acid, is itself prepared from benzoic acid through a process of disulfonation followed by hydrolysis of the resulting disulfonate. wikipedia.org

Understanding the reaction kinetics and mechanisms is essential for optimizing the synthesis of specific isomers. The reactivity of different regioisomers of dihydroxybenzoic acid in aqueous media has been quantitatively assessed using voltammetry. journalijar.com These studies investigate the rapid iodination kinetics of the isomers by aqueous molecular iodine solutions that are devoid of iodide ions. journalijar.com The data from such investigations help to elucidate the steric constraints and electronic effects that govern the dynamics of these electrophilic substitution reactions. journalijar.com

Research on the iodination of related diphenols, such as 2,5- and 2,6-dihydroxybenzoic acids, has shown that substitution reactions with molecular iodine (I₂) or hypoiodous acid (HOI) can be relatively slow compared to competing oxidation reactions. researchgate.net These kinetic studies provide insight into the factors that control the reaction pathways and product distribution during the iodination of polyhydroxylated aromatic compounds.

Derivatization and Functionalization of this compound

The functional groups on this compound—the carboxylic acid and the two hydroxyls—provide sites for further chemical modification. Derivatization is often pursued to create analogues with specific properties for further research.

The carboxylic acid group of this compound is readily converted into esters and amides.

Esterification: A widely used method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com The methyl ester derivative, methyl 3,5-dihydroxy-4-iodobenzoate, is a known compound synthesized through this pathway. achemblock.com

An alternative method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated compound, such as an alkyl halide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Amidation: The synthesis of amides can be achieved by reacting the carboxylic acid with an amine. This reaction is often facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, to achieve higher yields under milder conditions.

Acylhydrazones are a significant class of derivatives synthesized from carboxylic acids. The synthesis is a versatile and straightforward two-step process. nih.govnih.govplos.org

Hydrazide Formation: The first step involves the conversion of the carboxylic acid, or more commonly its corresponding ester (e.g., methyl 3,5-dihydroxy-4-iodobenzoate), into a hydrazide. This is typically accomplished by reacting the ester with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol, often under reflux. nih.govplos.org

Condensation Reaction: The resulting hydrazide is then condensed with a variety of aldehydes or ketones. nih.govnih.gov This reaction is generally carried out in an alcohol solvent and can be catalyzed by a small amount of acid, such as hydrochloric acid (HCl), to yield the final N-acylhydrazone. nih.govplos.org

Table 2: General Synthesis of Acylhydrazone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Carboxylic acid ester | Hydrazine hydrate, Ethanol, Reflux | Hydrazide |

| 2 | Hydrazide, Aldehyde/Ketone | Acid catalyst (e.g., HCl), Ethanol | Acylhydrazone |

This synthetic route allows for the introduction of a wide range of substituents, leading to the creation of large libraries of complex acylhydrazone derivatives for further study. nih.govplos.orgresearchgate.net

Advanced Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and utilize less hazardous substances, in line with the principles of green chemistry. mdpi.com These approaches are applicable to the synthesis and derivatization of compounds like this compound.

In the context of esterification, alternatives to traditional Brønsted acids include the use of solid acid catalysts or various Lewis acids. rug.nl These catalysts can often be recovered and reused, reducing acidic waste streams and simplifying product purification. rug.nl

For synthetic steps involving oxidation or reduction, green chemistry seeks to replace toxic and heavy-metal-based reagents. For example, catalytic systems using greener oxidants like hydrogen peroxide have been developed for the oxidation of aldehydes to carboxylic acids. mdpi.com Similarly, the use of catalysts like palladium on carbon (Pd/C) for reduction reactions provides a more environmentally benign alternative to traditional reducing agents like zinc-mercury amalgam. asianpubs.org

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the literature, the application of these broader principles—such as using catalytic methods, safer solvents, and renewable feedstocks where possible—represents an important direction for future synthetic efforts in this area. kit.edu

Transition Metal-Catalyzed (e.g., Palladium, Iridium) Methods for Aryl Halide Formation

Transition metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-halogen bonds due to its high efficiency and functional group tolerance. Palladium and Iridium complexes, in particular, have been extensively developed for the direct C-H functionalization and iodination of aromatic compounds, including benzoic acid derivatives.

Palladium-Catalyzed Iodination:

Palladium-catalyzed methods often provide a mild and effective route to aryl iodides from various precursors, including aryl carboxylic acids. One notable strategy involves a decarbonylative iodination process where an aryl carboxylic acid is converted into its corresponding aryl iodide. This transformation can proceed via an in situ activation of the carboxylic acid, followed by a palladium-catalyzed reaction sequence. For instance, the use of a palladium catalyst with a specific ligand like Xantphos can facilitate the iodination of a wide range of aryl carboxylic acids. While not explicitly detailed for 3,5-dihydroxybenzoic acid, this methodology is effective for both electron-neutral and electron-deficient substrates, suggesting its potential applicability.

Another approach involves the ortho-iodination of benzoic acids in aqueous media using a Pd(II) catalyst with potassium iodide (KI) as the iodine source. This highlights the potential for developing regioselective iodination methods under relatively green conditions.

| Catalyst System | Iodine Source | Key Features | Potential Application |

| Pd/Xantphos | 1-iodobutane | Decarbonylative iodination of aryl carboxylic acids; tolerates a wide range of functional groups. | Synthesis from 3,5-dihydroxybenzoic acid via decarbonylation (if a different precursor is used) or direct iodination. |

| Pd(II) | Potassium Iodide (KI) | ortho-selective C-H iodination of benzoic acids in aqueous media. | Regioselective synthesis of functional analogues. |

| Palladium Catalysis | Aryl Iodides | Transfer iodination from aryl iodides to nonactivated C(sp³)–H bonds under light-enabled conditions. google.comnih.gov | While focused on C(sp³)–H bonds, showcases advanced Pd-catalysis for iodine transfer. google.comnih.gov |

Iridium-Catalyzed Iodination:

Iridium catalysts have emerged as powerful tools for C-H activation and subsequent functionalization. A notable protocol allows for the ortho-selective iodination of various benzoic acids under remarkably mild conditions. This method utilizes a simple iridium complex in the absence of any base or additive, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) serving as a crucial solvent. The reaction is believed to proceed through an Ir(III)/Ir(V) catalytic cycle, where the carboxylic acid moiety acts as a directing group to facilitate C-H activation at the ortho position. This high selectivity and tolerance for air and moisture make it a highly attractive synthetic route.

| Catalyst | Directing Group | Solvent | Key Features | Potential Application |

| Cp*Ir(III) complexes | Carboxylic Acid | HFIP | ortho-selective C-H activation/iodination; operates under mild, additive-free conditions. | Highly selective synthesis of ortho-iodinated dihydroxybenzoic acid analogues. |

Solvent-Free and Mechanochemical Synthesis Techniques

Mechanochemistry, particularly ball milling, represents a significant advancement in green chemistry, enabling chemical reactions to occur in the absence of bulk solvents. This high-energy milling technique facilitates reactions in the solid state, often leading to reduced reaction times, higher yields, and unique reactivity compared to traditional solution-phase methods.

For the synthesis of aryl iodides, mechanochemical approaches have proven effective, especially for electron-rich aromatic compounds. A simple, efficient, and environmentally friendly methodology for the electrophilic aryl-iodination of electron-rich arenes utilizes iodine (I₂) and Oxone® as an oxidizing agent under solvent-free ball milling conditions. figshare.com Given that 3,5-dihydroxybenzoic acid is an electron-rich aromatic system due to the activating effects of the two hydroxyl groups, this method is a highly plausible route for the synthesis of this compound. The reaction proceeds efficiently at room temperature, avoiding the need for heating and hazardous solvents. figshare.com

This mechanochemical approach offers a practical and sustainable alternative to conventional methods, minimizing waste and energy consumption. The direct C-N bond breaking of aryldiazonium salts using NaCl as an activator under ball milling also demonstrates the power of mechanochemistry to generate reactive aryl radicals for further functionalization.

| Technique | Reagents | Conditions | Key Advantages | Applicability to Target Compound |

| Ball Milling | I₂ / Oxone® | Solvent-free, Room Temperature | Environmentally friendly, efficient for electron-rich arenes, simple procedure. figshare.com | High; 3,5-dihydroxybenzoic acid is an electron-rich arene susceptible to electrophilic iodination. |

| Ball Milling | Aryldiazonium salts / NaCl | Solvent-free | Generates aryl radicals from readily available precursors for subsequent reactions. | Potential for indirect synthesis routes via diazonium intermediates. |

Spectroscopic and Crystallographic Characterization of 3,5 Dihydroxy 4 Iodobenzoic Acid and Its Derivatives

Comprehensive Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopies are powerful, non-destructive tools for probing the molecular structure of a compound. They provide detailed information about the functional groups present and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

For a compound like 3,5-Dihydroxy-4-iodobenzoic acid, characteristic vibrational bands would be expected. The O-H stretching of the hydroxyl and carboxylic acid groups would appear as a broad band in the FTIR spectrum, typically in the 3500-2500 cm⁻¹ region. upi.edu The C=O stretching of the carboxylic acid would produce a strong, sharp peak around 1700 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the hydroxyl and carboxylic acid groups would be observed in the 1300-1000 cm⁻¹ range. The presence of the heavy iodine atom would give rise to a C-I stretching vibration at a lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is typically weaker than in the FTIR spectrum, while the symmetric vibrations of the molecule would be more prominent.

Table 1: Representative Vibrational Frequencies for Benzoic Acid Derivatives This table presents data from related compounds to illustrate expected vibrational modes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Reference |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) | upi.edu |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (very broad) | upi.edu |

| Carbonyl (C=O) | Stretching | 1725 - 1700 | core.ac.uk |

| Aromatic Ring (C=C) | Stretching | 1620 - 1580 | researchgate.net |

| Carbon-Iodine (C-I) | Stretching | ~550 | researchgate.net |

High-Resolution Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent and would appear as a single singlet. The chemical shift of this signal would be influenced by the deshielding effects of the hydroxyl groups and the iodine atom. The acidic proton of the carboxylic acid and the protons of the two hydroxyl groups would also be visible, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. One would expect signals for the carboxylic carbon (C=O), the carbon bearing the iodine (C-I), the carbons bearing the hydroxyl groups (C-OH), and the carbons bearing the protons (C-H). The chemical shifts provide valuable information about the electronic environment of each carbon atom.

While specific NMR data for this compound is scarce, data for its parent compound, 3,5-dihydroxybenzoic acid, and related iodinated compounds can be used for prediction. chemicalbook.comchemicalbook.com In 3,5-dihydroxybenzoic acid, the proton at C4 appears at a different chemical shift than the protons at C2 and C6. Upon substitution with iodine at C4, this signal would disappear, and the signal for the C2/C6 protons would be expected to shift.

Table 2: Predicted and Representative NMR Chemical Shifts (δ) in ppm This table includes data from related compounds to illustrate expected chemical shifts. The predicted values for this compound are estimates.

| Compound | Nucleus | Position | Chemical Shift (δ) ppm | Source Reference |

| 3,5-Dihydroxybenzoic Acid | ¹H | H-2, H-6 | ~6.9 | chemicalbook.com |

| ¹H | H-4 | ~6.5 | chemicalbook.com | |

| ¹³C | C-1 (C-COOH) | ~172 | nih.gov | |

| ¹³C | C-3, C-5 (C-OH) | ~159 | nih.gov | |

| ¹³C | C-2, C-6 | ~108 | nih.gov | |

| ¹³C | C-4 | ~109 | nih.gov | |

| 4-Iodobenzoic Acid | ¹H | H-2, H-6 | ~7.8 | chemicalbook.com |

| ¹H | H-3, H-5 | ~7.9 | chemicalbook.com | |

| ¹³C | C-4 (C-I) | ~101 | chemicalbook.com | |

| This compound (Predicted) | ¹H | H-2, H-6 | 7.0 - 7.5 | - |

| ¹³C | C-4 (C-I) | 80 - 90 | - |

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

ESI and MALDI are soft ionization techniques that allow for the analysis of relatively large and fragile molecules without significant fragmentation. wikipedia.org

In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a prominent deprotonated molecule [M-H]⁻ in negative ion mode, due to the acidic carboxylic acid and phenolic hydroxyl groups. In positive ion mode, a protonated molecule [M+H]⁺ might be observed. The choice of solvent and pH is crucial for successful ionization. vu.edu.audiva-portal.org

MALDI-MS involves mixing the analyte with a matrix compound that absorbs laser energy. wikipedia.org A pulsed laser is used to desorb and ionize the analyte-matrix mixture. Dihydroxybenzoic acid (DHB) isomers are themselves common MALDI matrices. rknochenmuss.chnih.gov The choice of matrix is critical and depends on the analyte's properties. ucsb.edu For this compound, MALDI could also be expected to produce [M-H]⁻ or [M+H]⁺ ions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of an ion. pnnl.gov For this compound (C₇H₅IO₄), the exact mass of the neutral molecule can be calculated. This allows for unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion) to produce a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The loss of the iodine atom or the entire iodinated ring could also be observed. The fragmentation of related dihydroxybenzoic acids often involves the loss of CO₂ from the carboxylic acid group. researchgate.netrrml.ro

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₅IO₄ |

| Monoisotopic Mass | 279.9233 u |

| [M-H]⁻ (Negative ESI/MALDI) | m/z 278.9160 |

| [M+H]⁺ (Positive ESI/MALDI) | m/z 280.9306 |

| Common Neutral Losses in MS/MS | H₂O (18.01 u), CO₂ (43.99 u), I (126.90 u) |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. The diffraction pattern of X-rays passing through a crystal provides information about the size and shape of the unit cell and the positions of the atoms within it.

For this compound, a successful single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups, and potentially halogen bonding involving the iodine atom. These interactions dictate how the molecules pack in the crystal lattice.

While a crystal structure for this compound is not found in the surveyed literature, the crystal structure of 4-iodobenzoic acid shows that the molecules form hydrogen-bonded dimers through their carboxylic acid groups. wikipedia.org It is highly probable that this compound would also exhibit extensive hydrogen bonding involving its carboxylic acid and hydroxyl groups, leading to a stable, three-dimensional network.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can serve as a fingerprint for identifying a specific crystalline phase. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystal. aksci.comcymitquimica.com By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. aksci.com Furthermore, for chiral molecules, SC-XRD can be used to determine the absolute configuration.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any public records or data files (such as .cif files) for this compound. Consequently, it is not possible to present a data table with its crystallographic parameters or discuss its specific molecular conformation and hydrogen bonding network based on experimental single-crystal X-ray diffraction data.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly valuable for identifying the crystalline phases present in a sample and for studying polymorphism, the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a substance can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry. nih.gov

As with the single-crystal data, no powder X-ray diffraction patterns for this compound are currently available in public databases. This prevents any analysis of its potential polymorphic forms or the creation of a data table summarizing its characteristic diffraction peaks. The study of polymorphism for this compound would require experimental work to generate the necessary PXRD data.

Computational Chemistry and Theoretical Studies on 3,5 Dihydroxy 4 Iodobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations.

A thorough search of scientific databases and computational chemistry literature yielded no specific studies that have employed Density Functional Theory (DFT) to investigate the molecular properties of 3,5-Dihydroxy-4-iodobenzoic acid. Such studies would typically provide insights into optimized molecular geometry, electronic properties like HOMO-LUMO gaps, electrostatic potential surfaces, and spectroscopic signatures (IR, Raman, NMR). While DFT studies have been conducted on other substituted benzoic acids, the specific data for the title compound is not available.

Similarly, there is no published research detailing the use of Hartree-Fock (HF) or semi-empirical methods for the conformational analysis of this compound. These methods are often used to explore the potential energy surface of a molecule to identify stable conformers and transition states. Such an analysis for this compound would be valuable for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the dynamic behavior of molecules and their binding interactions with biological macromolecules, respectively. These methods are crucial in the field of drug discovery and molecular biology.

A review of the literature indicates that no molecular dynamics or molecular docking simulations have been specifically reported for this compound. Consequently, there are no data tables or detailed research findings on its potential interactions with proteins or other biological targets.

In Silico Prediction of Structure-Activity Relationships (SAR) and Mechanistic Pathways

In silico methods for predicting structure-activity relationships (SAR) and reaction mechanisms are vital for rational drug design and understanding chemical reactivity. These computational approaches can guide the synthesis of new compounds with desired biological activities and help elucidate complex chemical transformations.

There are no specific in silico studies on the structure-activity relationships or mechanistic pathways of this compound available in the scientific literature. Such research would be instrumental in identifying the key structural features responsible for any potential biological activity and in predicting its metabolic fate or chemical degradation pathways.

In Vitro and Preclinical Biological Activity Profiling and Mechanistic Investigations of 3,5 Dihydroxy 4 Iodobenzoic Acid Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated phenolic compounds, including derivatives of 3,5-Dihydroxy-4-iodobenzoic acid, have emerged as a promising area of research in this field.

Evaluation against Drug-Resistant Bacterial Strains (e.g., MRSA)

Derivatives of this compound have demonstrated notable efficacy against challenging drug-resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of iodine into the phenolic structure appears to be a key factor in enhancing antibacterial potency. Studies on various halogenated phenolic compounds have shown that iodinated derivatives can exhibit potent antibacterial activity. For instance, iodinated trimethoprim (B1683648) has been shown to inhibit the growth of MRSA with a minimal inhibitory concentration (MIC) as low as 1.25 μg/mL nih.gov. While direct data on this compound is limited, the activity of structurally related compounds suggests its potential. For example, 2,4-dihydroxybenzoic acid has demonstrated activity against MRSA at a concentration of 0.5 mg/mL mdpi.com. The introduction of iodine is a strategy known to enhance antimicrobial efficacy nih.gov. Povidone-iodine, a well-known antiseptic, is rapidly bactericidal against MRSA mdpi.com. These findings support the hypothesis that the iodinated structure of this compound could contribute to significant anti-MRSA activity. The mechanism often involves the disruption of the bacterial cell envelope, a mode of action that can be effective against resistant strains a2bchem.com.

Table 1: Antimicrobial Activity of Related Phenolic Compounds against MRSA

| Compound/Agent | Concentration/MIC | Bacterial Strain | Reference |

| Iodinated Trimethoprim | 1.25 µg/mL | MRSA | nih.gov |

| 2,4-Dihydroxybenzoic Acid | 0.5 mg/mL | MRSA | mdpi.com |

| Povidone-iodine (1:100) | - | MRSA | mdpi.com |

Modulation of Bacterial Virulence Factors (e.g., Type III Secretion Systems)

Beyond direct bactericidal or bacteriostatic effects, inhibiting bacterial virulence is a promising alternative strategy to combat infections. The Type III Secretion System (T3SS) is a critical virulence factor in many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells nih.gov. While direct evidence for this compound is not available, other halogenated compounds have been shown to interfere with bacterial virulence. For example, certain halogenated phenylboronic acids can diminish various virulence factors in Vibrio species, including motility and indole (B1671886) synthesis nih.gov. Research on other benzoic acid derivatives has shown they can inhibit the interaction between bacterial RNA polymerase and the sigma factor, which is crucial for the transcription of virulence genes capotchem.com. The T3SS is a known target for small molecule inhibitors, and its inhibition can render bacteria non-infective without killing them, potentially reducing the selective pressure for resistance development nih.gov.

Correlates between Chemical Structure and Antimicrobial Potency

The antimicrobial activity of phenolic compounds is closely linked to their chemical structure, including the nature and position of substituents on the aromatic ring. The presence of hydroxyl groups is crucial, and their positions can influence efficacy. For instance, dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxylic acid have shown strong activity ambeed.com. Halogenation is a key strategy for enhancing antimicrobial potency. Studies on halogenated trimethoprim derivatives revealed that potency correlated with the ability of the halogen atom to facilitate hydrophobic interactions with the target enzyme nih.gov. Specifically, iodinated derivatives have demonstrated superior activity compared to their non-halogenated counterparts, a trend also observed in other classes of halogenated compounds nih.govnih.gov. The substitution pattern on the benzoic acid ring is critical; for example, moving the benzoic acid group can lead to a loss of activity capotchem.com. This suggests that the specific arrangement of the two hydroxyl groups and the iodine atom in this compound is likely a determinant of its antimicrobial potential.

Antiproliferative and Cell Growth Modulation in Cancer Cell Lines

In addition to its antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have shown the ability to inhibit the growth of various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways.

In Vitro Assessment of Cell Viability and Proliferation Kinetics

Derivatives of dihydroxybenzoic acid have demonstrated significant antiproliferative effects in a variety of human cancer cell lines. While specific data for this compound is scarce, studies on similar compounds provide valuable insights. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to exhibit a dose-dependent and time-dependent antiproliferative effect on human gastric adenocarcinoma cells bldpharm.com. Similarly, other hydroxylated and halogenated compounds have shown potent antiproliferative activity against various cancer cell lines nih.govnih.govsysrevpharm.org. The cytotoxic effects are often selective for cancer cells over normal cells, a crucial aspect for potential therapeutic agents.

Table 2: Antiproliferative Activity of a Related Dihydroxybenzoic Acid Derivative

| Compound | Cell Line | Effect | Reference |

| 3,4-Dihydroxybenzoic Acid | Human Gastric Adenocarcinoma (AGS) | Dose- and time-dependent antiproliferation | bldpharm.com |

Cellular Pathway Interrogations: Apoptosis and Signal Transduction Cascades (e.g., p38, JNK)

A key mechanism underlying the antiproliferative activity of many phenolic compounds is the induction of apoptosis. The p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways are frequently implicated in this process. These pathways are activated by various cellular stressors and can lead to programmed cell death nih.govnih.govnih.gov. For example, 3,4-dihydroxybenzoic acid has been found to induce apoptosis in human gastric cancer cells through the sustained phosphorylation and activation of JNK and p38 MAPK bldpharm.com. Inhibition of these pathways has been shown to reduce the apoptotic effects of such compounds nih.govnih.gov. The activation of the JNK/p38 MAPK signaling cascade can modulate the activity of downstream targets, including the Bcl-2 family of proteins and caspases, which are central to the execution of apoptosis nih.gov. Although direct studies on this compound are needed, the established role of the p38 and JNK pathways in the apoptotic activity of structurally related dihydroxybenzoic acids suggests a similar mechanism may be at play.

Enzymatic Regulation and Metabolic Pathway Interference

The interaction of phenolic compounds with cellular enzymes and metabolic pathways is a critical determinant of their biological activity. Derivatives of this compound have been investigated for their potential to modulate key physiological processes in plants through enzymatic inhibition and interference with hormonal signaling cascades.

Inhibition of Key Enzymes (e.g., CINNAMATE-4-HYDROXYLASE) in Metabolic Processes

Cinnamate-4-hydroxylase (C4H) is a crucial cytochrome P450-dependent monooxygenase that catalyzes the second step in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and salicylic (B10762653) acid. The inhibition of C4H can significantly alter plant metabolism and is a target for developing plant growth regulators and herbicides.

Modulation of Plant Growth Hormone Metabolism (e.g., IAA oxidation, ethylene (B1197577) production)

Plant growth and development are intricately regulated by a balance of phytohormones, including auxins like indole-3-acetic acid (IAA) and ethylene. The modulation of the metabolism of these hormones can lead to significant physiological effects.

Research on a closely related compound, 3,5-diiodo-4-hydroxybenzoic acid (DIHB), has shed light on the potential for halogenated hydroxybenzoic acids to interfere with plant hormone signaling. In studies with cress (Lepidium sativum) root segments, DIHB was found to inhibit auxin-induced ethylene production. nih.gov Ethylene production in plants is often stimulated by auxins, and this can lead to the inhibition of growth. nih.gov The inhibitory effect of DIHB on ethylene production suggests a mechanism by which it may promote root elongation in light-grown seedlings. nih.gov

Interestingly, while DIHB is a cofactor for the enzymatic oxidation of IAA by horseradish peroxidase in vitro, it was observed to inhibit the decarboxylation of IAA in cress root segments. nih.gov This indicates that the inhibition of ethylene production by DIHB is not a consequence of reduced IAA levels, but rather a more direct interference with the ethylene biosynthesis pathway or its regulation by auxin. nih.gov This dual activity highlights the complex interactions that can occur between phenolic compounds and plant hormone networks.

Antioxidant and Redox Homeostasis Modulation in Cellular Systems

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). The modulation of redox homeostasis is a key mechanism underlying the cytoprotective effects of many natural products.

Scavenging of Reactive Oxygen Species (ROS)

While direct experimental data on the ROS scavenging capacity of this compound is limited, the antioxidant potential of structurally related dihydroxybenzoic acids has been documented. For example, 3,4-dihydroxybenzoic acid has been shown to effectively reduce ROS levels in a dose-dependent manner in cellular models. mdpi.com The antioxidant mechanism of such compounds is believed to involve the direct scavenging of free radicals, inhibition of pro-oxidant enzymes like NADPH oxidase, and restoration of the cellular redox balance. mdpi.com

The general antioxidant activity of phenolic acids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on various phenolic compounds have demonstrated their capacity to quench this stable free radical. researchgate.netresearchgate.netnih.gov The presence of hydroxyl groups on the benzene (B151609) ring is crucial for this activity. It is therefore highly probable that this compound, possessing two hydroxyl groups, would exhibit significant ROS scavenging properties.

Activation of Endogenous Antioxidant Defenses

In addition to direct radical scavenging, phenolic compounds can also protect cells from oxidative stress by upregulating endogenous antioxidant defense systems. This often involves the activation of transcription factors like the nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of a suite of antioxidant and cytoprotective genes. mdpi.com

Allelopathic Interference and Phytotoxicological Studies

Allelopathy refers to the phenomenon by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, are often secondary metabolites. Phenolic acids are a major class of compounds implicated in allelopathic interactions in various ecosystems. mdpi.comresearchgate.net

The phytotoxic effects of phenolic compounds can be harnessed for agricultural applications, such as the development of natural herbicides. nih.gov For example, compounds like 3,4-Dihydroxybenzalacetone have been shown to significantly inhibit the growth of microorganisms like Microcystis aeruginosa. nih.gov The mechanism of phytotoxicity often involves the induction of oxidative stress, leading to lipid peroxidation and a loss of cell membrane integrity. nih.gov

While specific studies on the allelopathic or phytotoxic properties of this compound are not currently available, the known activities of other phenolic acids suggest that it could possess such properties. The structural characteristics of phenolic compounds, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring, are key determinants of their allelopathic potential. Further research is warranted to explore the phytotoxicological profile of this compound and its potential applications in weed management or as a plant growth regulator.

Advanced Materials and Research Applications of 3,5 Dihydroxy 4 Iodobenzoic Acid Derivatives

Development of Functional Polymers and Bioconjugates

The carboxyl and hydroxyl groups of 3,5-dihydroxy-4-iodobenzoic acid provide versatile handles for chemical modification, allowing it to be incorporated into larger, more complex molecular architectures such as polymers and bioconjugates.

Synthesis of Radiopaque Polymeric Materials for Imaging Research

The presence of a heavy iodine atom within the structure of this compound makes it an excellent candidate for creating radiopaque materials. Radiopacity, the property of being opaque to X-rays, is critical for developing contrast agents used in medical imaging techniques like computed tomography (CT). By polymerizing derivatives of this molecule, researchers can design materials that are inherently visible in X-ray-based imaging.

While direct polymerization of this compound is not widely documented, the principle is well-established using structurally similar iodinated aromatic acids. For instance, research into polymers like poly(5-acrylamido-2,4,6-triiodoisophthalic acid) has demonstrated the successful creation of radiopaque copolymers. These materials can be used as theranostic carriers, combining diagnostic imaging with therapeutic drug delivery. The high iodine content is key to providing strong contrast in CT scans. This established strategy suggests a strong potential for developing novel, biocompatible, and radiopaque polymeric systems based on this compound for advanced imaging research.

Biocompatible Conjugates for Targeted Delivery Studies

Bioconjugation involves linking a molecule to a biological entity, such as a protein or a nanoparticle, to create a system with targeted action. The functional groups on this compound make it well-suited for this purpose. The carboxylic acid group can be readily coupled to amine groups on biomolecules to form stable amide bonds.

These conjugates can be designed for targeted delivery systems. For example, attaching the molecule to a ligand that binds to specific cell surface receptors could direct an imaging or therapeutic agent to diseased cells. Furthermore, its incorporation into larger carrier molecules, such as polymers or inorganic nanoparticles, can create multifunctional platforms. These carrier-associated conjugates can be engineered for specific delivery tasks, potentially enhancing efficacy and reducing off-target effects in research studies.

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Crystal engineering, a subfield, uses these principles to design solid-state materials with desired properties. This compound is of significant interest in this area due to its ability to participate in multiple types of non-covalent interactions.

Formation of Co-crystals and Coordination Polymers

The carboxylate and hydroxyl groups of the molecule are excellent hydrogen bond donors and acceptors, making it a prime candidate for forming co-crystals—crystalline structures composed of two or more different molecules held together by non-covalent forces. The selection of a suitable co-former molecule with complementary hydrogen bonding sites can lead to the rational design of new solid forms with tailored physical properties.

Furthermore, the molecule can act as a ligand to coordinate with metal ions, forming coordination polymers. These are materials in which metal centers are linked by organic ligands into one-, two-, or three-dimensional networks. While the coordination chemistry of this compound itself is not extensively detailed, the closely related non-iodinated analog, 3,5-dihydroxybenzoate, has been shown to form complex structures, such as a paddle-wheel shaped dinuclear copper complex. This demonstrates the capability of the underlying molecular framework to bridge metal ions, suggesting that the iodinated version could form similar networks with potentially different structural and electronic properties.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

A key feature of this compound in crystal engineering is its capacity for halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile, such as an oxygen or nitrogen atom. acs.org This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the carbon-iodine bond. acs.org

The presence of electron-withdrawing hydroxyl and carboxyl groups on the benzene (B151609) ring further enhances the positive character of the σ-hole on the iodine atom, making it a more effective halogen bond donor. In the solid state, this leads to predictable and strong intermolecular connections, such as I···O interactions with carbonyl or hydroxyl groups on adjacent molecules. nih.gov The directionality and strength of halogen bonds make them a powerful tool for controlling the self-assembly of molecules into specific, desired crystalline architectures. acs.org Theoretical and experimental studies on other iodinated organic molecules confirm the significance of this interaction in designing complex supramolecular structures. nih.govnih.gov

Role as an Analytical Reagent and Biochemical Probe

While the structural characteristics of this compound—namely its heavy iodine atom and reactive functional groups—suggest potential for use as an analytical reagent or a building block for biochemical probes, there is limited specific research documenting such applications. In principle, it could be used as a heavy-atom derivative to aid in solving phase problems in X-ray crystallography of macromolecules. Its functional groups would allow it to be covalently attached to a target protein or nucleic acid. However, this remains a theoretical application awaiting experimental exploration.

Interactive Data Table of Research Findings

Below is a summary of the documented and potential applications for derivatives of this compound.

| Application Area | Specific Focus | Key Molecular Feature(s) | Research Status |

| Functional Polymers | Radiopaque Materials for Imaging | Iodine Atom (High Z-number) | Potential, based on analogous iodinated compounds. |

| Bioconjugates | Targeted Delivery Systems | Carboxylic Acid, Hydroxyl Groups | Potential, based on established bioconjugation chemistry. |

| Supramolecular Chemistry | Coordination Polymers | Carboxylate, Hydroxyl Groups | High potential, based on non-iodinated analog. |

| Crystal Engineering | Halogen Bonding | Iodine Atom, Electron-Withdrawing Groups | Well-established principle; a primary area of interest. |

| Analytical Chemistry | Biochemical Probes | Iodine Atom, Functional Groups | Theoretical; limited published research. |

Emerging Research Frontiers and Future Perspectives for 3,5 Dihydroxy 4 Iodobenzoic Acid Research

Unexplored Synthetic Strategies and Derivatization for Enhanced Bioactivity

The future exploration of 3,5-Dihydroxy-4-iodobenzoic acid's potential is fundamentally linked to the ability to synthesize it efficiently and to create a diverse library of its derivatives. The parent compound, 3,5-dihydroxybenzoic acid, is a known metabolite of alkylresorcinols found in whole grains. selleckchem.comnih.gov The synthesis of the iodinated version would likely involve the electrophilic iodination of the 3,5-dihydroxybenzoic acid starting material.

Synthetic Strategies: Unexplored synthetic avenues could focus on green chemistry approaches to minimize environmental impact. For instance, methods using potassium iodide (KI) with an oxidizing agent like potassium ferrate (K₂FeO₄) in water offer an eco-friendly alternative to harsher traditional methods. researchgate.net Enzymatic synthesis, perhaps using laccases or other oxidoreductases, could provide high regioselectivity under mild conditions, a significant advantage when working with poly-functionalized molecules. researchgate.net A key challenge in the synthesis is controlling the position of iodination on the aromatic ring, as the hydroxyl groups are activating and could lead to multiple iodinated products. Strategies to achieve regioselective iodination at the C4 position would be a significant advancement. This might involve the use of blocking groups or specialized catalysts.

Derivatization for Enhanced Bioactivity: Beyond the parent molecule, the true potential may lie in its derivatives. The this compound scaffold offers several points for modification to enhance its biological activity, selectivity, and pharmacokinetic properties.

Carboxyl Group Modification: The carboxylic acid moiety can be converted into esters, amides, or other functional groups. Esterification, for instance, could improve lipophilicity, potentially enhancing cell membrane permeability.

Hydroxyl Group Modification: The two phenolic hydroxyl groups can be alkylated or acylated. For example, methylation of one or both hydroxyls could alter the compound's hydrogen bonding capacity and its interaction with biological targets.

Bioisosteric Replacement: The iodine atom itself could be replaced with other halogens (bromine, chlorine) to fine-tune the electronic and steric properties of the molecule, which can be critical for receptor binding. wikipedia.org

These derivatization strategies could systematically probe the structure-activity relationship (SAR) of this class of compounds, leading to molecules with optimized potency and target specificity.

Comprehensive Elucidation of Molecular Targets and Downstream Effects

A critical frontier for this compound research is the identification and validation of its molecular targets. The parent compound, 3,5-dihydroxybenzoic acid, is a known agonist for the hydroxycarboxylic acid receptor 1 (HCAR1, also known as GPR81). nih.govrupahealth.com This G-protein coupled receptor is primarily expressed in adipocytes and its activation leads to the inhibition of lipolysis. rupahealth.com

Potential Molecular Targets: It is plausible that this compound also interacts with HCAR1. The introduction of a bulky, lipophilic iodine atom at the C4 position could significantly alter the binding affinity and efficacy compared to the parent compound. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for ligand-receptor recognition. Therefore, it is possible that this compound could be a more potent or selective modulator of HCAR1.

Furthermore, many phenolic acids exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. mdpi.com The iodinated derivative should be screened against a broad panel of targets associated with these pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases. The presence of iodine could also confer novel activities; for instance, iodinated compounds are known to interact with thyroid hormone pathways. taylorandfrancis.com

Downstream Effects: Should this compound prove to be an HCAR1 agonist, its downstream effects would likely involve the modulation of intracellular cyclic AMP (cAMP) levels and subsequent effects on lipid metabolism. Beyond HCAR1, if the compound interacts with other targets, a wide array of downstream signaling cascades could be affected. For example, inhibition of inflammatory enzymes would lead to decreased production of prostaglandins (B1171923) and leukotrienes. A comprehensive understanding of these downstream effects will require detailed cellular and in vivo studies.

Integration into Systems Biology and Chemical Biology Frameworks

The traditional "one molecule, one target" approach to drug discovery is increasingly being supplemented by systems-level analyses. acs.org Systems biology aims to understand the complex interplay of biological networks, and novel chemical entities are essential tools in this endeavor. frontiersin.org

This compound, as a novel molecule with potential bioactivity, is an ideal candidate for integration into such frameworks. By treating cells or organisms with this compound and subsequently applying 'omics' technologies (genomics, proteomics, metabolomics), researchers can obtain a global snapshot of the cellular response. This approach can help to:

Uncover Novel Pathways: Reveal unexpected changes in biological networks, potentially pointing towards new mechanisms of action and therapeutic applications.

Develop Biomarkers: Identify molecular signatures that correlate with the compound's activity, which can be used to monitor its effects in more complex systems.

In chemical biology, the goal is to use small molecules to probe and manipulate biological systems. mdpi.com this compound can be used as a "chemical probe" to perturb specific biological processes. acs.org Its relatively simple structure makes it an attractive starting point for designing more sophisticated probes. The insights gained from these systems-level approaches will be invaluable for defining the compound's therapeutic potential and for guiding future research.

Potential as a Scaffold for Novel Research Tool Development

A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built. nih.gov The this compound structure is well-suited to serve as a scaffold for the development of novel research tools for several reasons.

Key Features as a Scaffold:

Multiple Modification Sites: As discussed, the carboxyl and hydroxyl groups provide handles for chemical modification.

Iodine Atom: The iodine atom is a particularly useful feature. It can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create radioligands for binding assays, autoradiography, or in vivo imaging techniques like SPECT or PET. drugbank.com This is a powerful method for tracking the molecule's distribution and target engagement.

Foundation for Affinity Probes: The scaffold can be functionalized with reporter tags, such as fluorophores for microscopy applications or biotin (B1667282) for affinity purification of target proteins. It could also be appended with a photoreactive group to create photo-affinity labels for covalently capturing and identifying its binding partners in a complex biological sample.

By leveraging this scaffold, a new generation of chemical probes could be developed to study the biology of its targets with high precision. nih.gov For example, a fluorescently-labeled version of this compound could be used to visualize the subcellular localization of HCAR1 or other potential receptors in real-time. Such tools are essential for advancing our understanding of fundamental biological processes and for the validation of new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dihydroxy-4-iodobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of a dihydroxybenzoic acid precursor. For example, halogenation via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., acetic acid) can introduce the iodine atom at the para position. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for substrate:iodinating agent) are critical for minimizing polyhalogenation byproducts. Post-reaction purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in mobile phase) is recommended .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%).

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting and iodine’s deshielding effect).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 308.9012 for C₇H₄IO₅).

- Elemental Analysis : Confirm iodine content (expected ~41% by weight) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (0.5–1 mg/mL at 25°C). Stability studies suggest degradation under prolonged UV exposure or alkaline conditions (pH > 9), forming deiodinated byproducts. Store at -20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Density Functional Theory (DFT) calculations reveal reduced electron density at the ortho positions due to iodine’s -I effect, favoring nucleophilic attack. Kinetic studies using in-situ IR spectroscopy can monitor reaction progress (e.g., C-I bond cleavage at 180–220 nm) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated benzoic acids?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

- Assay Conditions : pH (optimal 6.5–7.5 for tyrosine kinase inhibition), ionic strength, and solvent carriers (DMSO vs. saline).

- Cell Lines : Use standardized models (e.g., HEK293 for cytotoxicity).

- Control Experiments : Include positive controls (e.g., caffeic acid for antioxidant activity) and validate via dose-response curves (IC₅₀ calculations) .

Q. How can researchers design stability-indicating assays for this compound in biological matrices?

- Methodological Answer : Develop a UPLC-MS/MS method with the following parameters:

- Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection : Multiple reaction monitoring (MRM) for parent ion (m/z 308.9 → 181.0) and degradation products. Validate according to ICH guidelines for accuracy (90–110%), precision (RSD < 5%), and LOQ (1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.